Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Description

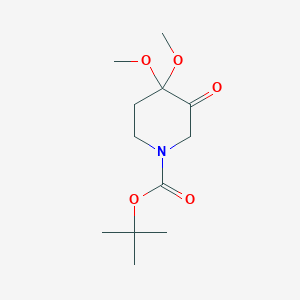

Structural Elucidation of Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exhibits a complex arrangement of functional groups that significantly influence its chemical properties and reactivity patterns. The compound possesses the molecular formula C₁₂H₂₁NO₅ with a molecular weight of 259.30 grams per mole, as confirmed by multiple analytical sources. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, which accurately reflects the structural components and their positional relationships within the molecular framework.

The core structural framework consists of a six-membered piperidine ring system that serves as the central scaffold for the molecule. This piperidine ring contains a ketone functionality at the 3-position, creating a crucial electrophilic center that influences the compound's reactivity profile. The 4-position of the piperidine ring features two methoxy substituents, which are positioned geminally, creating a dimethoxy acetal-like structure that provides significant steric bulk and electronic effects. The nitrogen atom of the piperidine ring is protected with a tert-butoxycarbonyl (Boc) group, which is a common protecting group strategy in synthetic organic chemistry.

The molecular connectivity can be represented through the Simplified Molecular Input Line Entry System notation as CC(C)(C)OC(=O)N1CCC(C(=O)C1)(OC)OC, which clearly delineates the structural relationships between all atoms in the molecule. The International Chemical Identifier string InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h6-8H2,1-5H3 provides an unambiguous representation of the molecular structure and stereochemistry.

The compound exhibits several notable structural features that contribute to its chemical behavior. The presence of the tert-butyl protecting group introduces significant steric hindrance around the nitrogen center, which affects both the conformation of the piperidine ring and the accessibility of the nitrogen lone pair for chemical reactions. The geminal dimethoxy substitution at the 4-position creates a stable acetal-like structure that can undergo hydrolysis under acidic conditions, revealing the underlying carbonyl functionality. The ketone at the 3-position provides an additional electrophilic site that can participate in various nucleophilic addition reactions.

Crystallographic Analysis and Conformational Studies

Crystallographic analysis and conformational studies of this compound provide crucial insights into the three-dimensional arrangement of atoms and the preferred conformational states of this complex molecule. While specific single-crystal X-ray diffraction data for this exact compound were not directly available in the search results, comparative analysis with structurally related piperidine derivatives offers valuable information about conformational preferences and crystalline arrangements.

The piperidine ring system in protected derivatives typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. The presence of multiple substituents, particularly the geminal dimethoxy groups at the 4-position and the ketone at the 3-position, introduces significant conformational constraints that influence the overall molecular geometry. The tert-butoxycarbonyl protecting group on the nitrogen atom adopts a preferred orientation that minimizes steric interactions with other substituents while maintaining optimal overlap between the nitrogen lone pair and the carbonyl system of the protecting group.

Computational studies suggest that the geminal dimethoxy substitution at the 4-position creates a rigid structural motif that significantly restricts ring flexibility. The two methoxy groups adopt orientations that minimize steric repulsion while maximizing stabilizing electronic effects. The ketone functionality at the 3-position introduces planarity constraints around the carbonyl carbon, affecting the local geometry of the ring system. These conformational features are consistent with similar compounds studied through crystallographic methods.

The molecular packing behavior in the crystalline state is influenced by intermolecular interactions, particularly hydrogen bonding patterns involving the methoxy oxygen atoms and potential weak interactions between the aromatic systems of neighboring molecules. The tert-butyl groups typically orient themselves to minimize steric conflicts in the crystal lattice, creating characteristic packing motifs that are common among Boc-protected compounds.

Spectroscopic Characterization

Spectroscopic characterization of this compound employs multiple analytical techniques to provide comprehensive structural confirmation and purity assessment. The compound's complex structure, featuring multiple functional groups including ketone, ester, and ether functionalities, generates characteristic spectroscopic signatures that enable unambiguous identification and structural verification. These analytical methods collectively provide detailed information about molecular connectivity, functional group presence, and conformational behavior in solution.

The spectroscopic analysis reveals distinct patterns that are characteristic of the protected piperidine scaffold with its unique substitution pattern. The presence of the tert-butoxycarbonyl protecting group, geminal dimethoxy substitution, and ketone functionality creates a distinctive spectroscopic fingerprint that distinguishes this compound from other related structures. The high purity of commercially available samples, typically greater than 95%, ensures reliable spectroscopic data for structural characterization.

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive structural information for this compound, with both proton and carbon-13 Nuclear Magnetic Resonance techniques offering complementary data about molecular connectivity and electronic environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that correspond to the various proton environments within the molecule, including the distinctive tert-butyl singlet, methoxy signals, and piperidine ring protons.

The tert-butyl protecting group generates a characteristic singlet around 1.4-1.5 parts per million, integrating for nine protons, which serves as a diagnostic signal for the presence of this protecting group. The geminal dimethoxy groups appear as two distinct singlets in the 3.7-3.9 parts per million region, each integrating for three protons, reflecting the symmetrical nature of these substituents. The piperidine ring protons exhibit complex multipicity patterns due to coupling interactions and conformational effects, with signals typically appearing in the 2.5-4.5 parts per million range.

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural confirmation through the observation of characteristic carbon resonances. The carbonyl carbon of the ketone functionality appears in the typical ketone region around 200-210 parts per million, while the carbamate carbonyl resonates around 150-160 parts per million. The methoxy carbons generate signals around 55-65 parts per million, and the tert-butyl carbons appear as expected in their characteristic regions. The quaternary carbon bearing the geminal methoxy groups exhibits a distinctive chemical shift that reflects its unique electronic environment.

Infrared Spectral Signatures

Infrared spectroscopy of this compound reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The infrared spectrum provides valuable information about bond strengths, functional group presence, and molecular vibrations that complement the Nuclear Magnetic Resonance data for comprehensive structural characterization.

The most prominent feature in the infrared spectrum is the strong carbonyl absorption of the ketone functionality, which typically appears around 1700-1720 wavenumbers. This band is characteristic of α-substituted ketones and provides clear evidence for the presence of the 3-oxo functionality. The carbamate carbonyl of the tert-butoxycarbonyl protecting group generates an additional carbonyl absorption around 1650-1680 wavenumbers, which is typically less intense than the ketone absorption but clearly distinguishable.

The carbon-hydrogen stretching vibrations of the methoxy groups appear in the 2800-3000 wavenumber region, with characteristic patterns that reflect the presence of multiple methoxy substituents. The carbon-oxygen stretching vibrations of the ether linkages generate absorption bands in the 1000-1200 wavenumber region, providing additional confirmation of the methoxy functionalities. The tert-butyl group contributes characteristic carbon-hydrogen stretching and bending vibrations that are distinctive for this structural motif.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular weight confirmation and fragmentation pathways that offer insights into the structural stability and breakdown patterns of the compound. The molecular ion peak appears at mass-to-charge ratio 259, confirming the expected molecular weight of the compound.

The fragmentation pattern exhibits characteristic losses that are typical for compounds containing tert-butoxycarbonyl protecting groups and methoxy substituents. The most prominent fragmentation involves the loss of the tert-butoxycarbonyl group, resulting in a fragment at mass-to-charge ratio 159, which corresponds to the deprotected piperidine derivative. Additional fragmentation includes the sequential loss of methoxy groups, generating fragments at mass-to-charge ratios that reflect these characteristic eliminations.

The base peak in the mass spectrum typically corresponds to one of the major fragmentation products, often involving the cleavage of the protecting group or the elimination of methoxy substituents. The fragmentation patterns are consistent with the proposed structure and provide additional confirmation of the molecular connectivity. Collision-induced dissociation studies reveal detailed fragmentation pathways that further support the structural assignment.

| Table 2: Predicted Mass Spectrometric Data for this compound | ||

|---|---|---|

| Adduct | m/z Value | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 260.14925 | 156.6 |

| [M+Na]⁺ | 282.13119 | 163.2 |

| [M-H]⁻ | 258.13469 | 158.7 |

| [M+NH₄]⁺ | 277.17579 | 174.5 |

| [M+K]⁺ | 298.10513 | 164.1 |

Properties

IUPAC Name |

tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-6-12(16-4,17-5)9(14)8-13/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAXHOIBAEYDIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(=O)C1)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007595-82-5 | |

| Record name | tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate has shown potential as a pharmacophore in drug design due to its structural properties. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Case Study:

A study investigated the compound's effects on enzyme modulation. It was found that derivatives of this compound could inhibit specific enzymes linked to metabolic disorders, suggesting its application in developing treatments for conditions like diabetes and obesity.

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex piperidine derivatives. Its reactivity allows for various transformations, making it valuable in synthetic organic chemistry.

Synthesis Example:

The synthesis of this compound typically involves the reaction of piperidine derivatives with tert-butyl chloroformate in the presence of a base such as triethylamine. This method provides a high yield and purity suitable for further applications.

| Reaction Step | Reagents Used | Conditions | Yield |

|---|---|---|---|

| Initial Reaction | Piperidine, tert-butyl chloroformate | Base (triethylamine) | High |

| Purification | Column chromatography | Standard methods | >90% |

Biological Studies

The compound has been evaluated for its biological activities, including anti-inflammatory and analgesic properties. Researchers have noted its potential to modulate pain pathways, indicating possible applications in pain management therapies.

Research Findings:

In vitro assays demonstrated that this compound could reduce pro-inflammatory cytokine levels, which are often elevated in chronic pain conditions.

Data Tables

Mechanism of Action

The mechanism of action of tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Impact of Structural Variations on Properties

Ring Size and Strain

- Azetidine vs. Piperidine : The azetidine analog (four-membered ring) exhibits higher ring strain compared to the six-membered piperidine, enhancing its reactivity in ring-opening reactions or cycloadditions .

- Pyrrolidine vs. Piperidine : The five-membered pyrrolidine derivative (with hydroxyls) offers distinct hydrogen-bonding capabilities, influencing solubility and biological target interactions .

Functional Group Effects

- Azidomethyl Group : The azide-functionalized piperidine enables click chemistry (e.g., CuAAC reactions), a feature absent in the target compound’s methoxy/ketone system .

- Dihydroxyl Groups : The pyrrolidine analog’s hydroxyls enhance hydrophilicity and crystal packing via hydrogen bonds, contrasting with the hydrophobic methoxy groups in the target compound .

- Dione Structure : 1,4,4-Trimethylpiperidine-2,5-dione’s rigid, planar dione system may limit conformational flexibility, making it suitable for polymer crosslinking .

Crystallographic and Stability Considerations

The dimethoxy substituents in the target compound likely reduce crystallinity compared to dione or azide derivatives.

Biological Activity

Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Molecular Formula: C12H21NO4

Molecular Weight: 259.30 g/mol

CAS Number: 1448963-01-6

The compound features a piperidine ring with two methoxy groups at the 4-position and a carbonyl group at the 3-position, which contributes to its reactivity and biological properties. The tert-butyl group enhances its lipophilicity, influencing its interaction with biological membranes.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The presence of the piperidine ring allows for binding to various biological targets, potentially acting as an inhibitor or activator depending on the context.

Potential Biological Targets

- Enzymes: The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptors: It could modulate receptor activity, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that this compound shows promise as an antimicrobial agent. Preliminary studies suggest it may inhibit specific bacterial strains, although detailed data on its spectrum of activity is still limited.

Anti-Cancer Properties

The compound's structural similarity to known anti-cancer agents suggests potential efficacy against various cancer types. Studies are ongoing to explore its effects on cancer cell lines, particularly focusing on its ability to disrupt mitochondrial function and ATP production, which are critical for cancer cell survival.

Research Findings

| Study Focus | Key Findings |

|---|---|

| Antimicrobial Activity | Exhibits inhibitory effects against select bacterial strains (specifics pending further research). |

| Cancer Cell Lines | Potential to inhibit growth in pancreatic cancer cells; ongoing investigations into IC50 values and mechanisms. |

| Enzyme Inhibition | Preliminary results indicate possible inhibition of metabolic enzymes; further validation required. |

Case Studies

-

Antimicrobial Screening:

- A study evaluated the compound’s effectiveness against common pathogens. Results indicated a moderate inhibitory effect on Gram-positive bacteria, suggesting further exploration into its mechanism is warranted.

-

Cancer Cell Line Studies:

- In vitro studies demonstrated that the compound reduced ATP levels in MIA PaCa-2 pancreatic cancer cells when cultured in galactose medium, indicating reliance on oxidative phosphorylation (OXPHOS) for energy production.

Q & A

Basic: What are the typical synthetic routes for synthesizing tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate?

The synthesis of tert-butyl piperidine carboxylate derivatives generally involves multi-step protocols. A common approach includes:

- Ring formation : Constructing the piperidine core via cyclization reactions, often using Boc (tert-butoxycarbonyl) protection to stabilize intermediates.

- Functionalization : Introducing substituents (e.g., methoxy, oxo groups) through oxidation, reduction, or nucleophilic substitution. For example, DMAP and triethylamine in dichloromethane at 0–20°C are used to facilitate esterification or acylation .

- Deprotection and purification : Final steps may involve Boc deprotection under acidic conditions, followed by column chromatography or recrystallization for purity .

Basic: What analytical techniques are recommended for characterizing this compound?

Key methods include:

- Spectroscopy :

- NMR (¹H, ¹³C) : To confirm structural integrity, including substituent positions and stereochemistry.

- IR spectroscopy : To identify carbonyl (C=O) and methoxy (C-O) groups.

- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

- Computational validation : Compare experimental data with quantum chemical calculations (e.g., DFT) to resolve ambiguities in spectral assignments .

Advanced: How can computational methods optimize reaction conditions for synthesizing this compound?

Modern approaches integrate:

- Reaction path searching : Quantum chemical calculations (e.g., density functional theory) predict transition states and intermediates, narrowing viable reaction pathways.

- Data-driven optimization : Machine learning models analyze experimental and computational datasets to identify high-yield conditions (e.g., solvent, temperature, catalyst). This reduces trial-and-error experimentation by up to 70% in some cases .

Advanced: How should researchers address contradictory toxicity or stability data in the literature?

- Precautionary protocols : Assume potential toxicity due to structural analogs with incompletely characterized hazards. Use PPE (gloves, goggles, fume hoods) and adhere to safety data sheets (SDS) .

- Empirical validation : Conduct in-house stability studies (e.g., thermal gravimetric analysis, HPLC monitoring under stress conditions) to resolve discrepancies .

Basic: What safety protocols are essential when handling this compound?

- Exposure mitigation : Use fume hoods for synthesis and handling. Avoid skin/eye contact; wash thoroughly with water if exposed .

- Spill management : Absorb spills with inert material (e.g., sand), dispose as hazardous waste, and ventilate the area .

Advanced: What strategies are effective for incorporating this compound into drug development pipelines?

- Functionalization : Use the oxo group for further derivatization (e.g., forming hydrazones or Schiff bases). Monitor reaction progress via LC-MS to ensure intermediate stability.

- Biological screening : Prioritize assays targeting piperidine-interacting proteins (e.g., enzymes, receptors) based on structural analogs .

Advanced: How can researchers assess the compound’s stability under varying experimental conditions?

- Stress testing : Expose the compound to extreme pH, temperature, or light, and analyze degradation products via HPLC or GC-MS.

- Kinetic studies : Track decomposition rates under accelerated storage conditions (e.g., 40°C/75% RH) to model shelf-life .

Basic: What purification methods are suitable for isolating this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.